4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
描述
属性
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O2S/c15-12-10-6-7-20(13(10)19-8-11(12)14(16,17)18)23(21,22)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWUFDIEKNWJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679125 | |
| Record name | 1-(Benzenesulfonyl)-4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196507-57-9 | |
| Record name | 1-(Benzenesulfonyl)-4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article aims to elucidate the biological activity of this compound, supported by diverse research findings and case studies.
- Molecular Formula : C14H8ClF3N2O2S
- Molecular Weight : 360.74 g/mol
- CAS Number : 1196507-57-9
- Structure : The compound features a pyrrolopyridine core with a trifluoromethyl group and a phenylsulfonyl moiety, which contribute to its biological properties.
Research indicates that this compound acts primarily as an inhibitor of various kinases, which are critical in cell signaling pathways that regulate cell growth and proliferation. Its inhibitory effects on Aurora-A kinase have been particularly noted, making it a candidate for anticancer therapies.
Anticancer Properties
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |
| MCF-7 | 0.46 ± 0.04 | Induction of apoptosis |
| A549 | 36.12 | Cell cycle arrest |
The compound demonstrated significant antiproliferative activity across these cell lines, indicating its potential as an anticancer agent .
Kinase Inhibition
In addition to its anticancer properties, this compound has been shown to inhibit key kinases involved in tumorigenesis:
- Aurora-A Kinase : IC50 = 0.067 µM
- JAK1 Kinase : Potent pan-JAK inhibitor with selectivity over TYK2 .
These findings suggest that the compound may disrupt critical signaling pathways in cancer cells, leading to reduced cell viability and proliferation.
Case Studies
- Study on Aurora-A Kinase Inhibition :
-
Evaluation in Breast Cancer Models :
- In a model evaluating breast cancer treatments, the compound was tested alongside other known inhibitors. Results indicated that it outperformed several existing therapies in terms of potency and efficacy against resistant cancer cell lines.
相似化合物的比较
Comparison with Similar Compounds
The following table compares structural analogs of 4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, highlighting key differences in substituents, biological activity, and applications:
Structural and Functional Insights
Substituent Effects on Bioactivity: The phenylsulfonyl group in the target compound enhances binding affinity to FGFRs by occupying hydrophobic pockets in the kinase domain . Its absence in CAS 1196507-58-0 reduces potency, underscoring the group’s importance . The trifluoromethyl group at position 5 improves metabolic stability compared to non-fluorinated analogs, as seen in FGFR inhibitor optimization studies .
Halogenation and Reactivity :
- Iodo-substituted derivatives (e.g., CAS 1305324-87-1) enable further functionalization via cross-coupling reactions, whereas chloro groups facilitate nucleophilic aromatic substitution .
- Fluorine substitution (e.g., CAS 685513-94-4) enhances membrane permeability and bioavailability .
Kinase Selectivity :
- Aryl-substituted analogs (e.g., DYRK1A inhibitor from ) demonstrate that bulky substituents at positions 3 and 5 improve selectivity for specific kinase targets over FGFRs .
准备方法
Synthesis of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Core
- Starting from 7-azaindole derivatives, oxidation with m-chloroperoxybenzoic acid (m-CPBA) forms the N-oxide intermediate.
- Treatment with phosphorus oxychloride (POCl3) converts the N-oxide to 4-chloro-7-azaindole.
- Subsequent acylation with phenylsulfonyl chloride introduces the phenylsulfonyl group at the nitrogen, yielding 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (compound 3i in referenced synthesis).
Introduction of the Trifluoromethyl Group at the 5-Position
- The 5-position substitution is typically achieved via palladium-catalyzed cross-coupling reactions.
- The nitrogen at position 1 is first protected with a sulfonyl group (phenylsulfonyl) to prevent side reactions.
- Using tetrakis(triphenylphosphine)palladium(0) as the catalyst, a Suzuki or related cross-coupling reaction is performed between the 5-chloro or 5-bromo intermediate and an appropriate trifluoromethylated boronic acid or equivalent reagent in anhydrous toluene with sodium carbonate as base.
- After the coupling, the protecting group at N-1 can be removed by treatment with tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran to yield the free pyrrolo[2,3-b]pyridine with the trifluoromethyl substituent at position 5.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-oxidation | m-CPBA in dichloromethane, room temperature | ~90 | Formation of 7-azaindole N-oxide |
| Chlorination at 4-position | POCl3, reflux | 70-80 | Conversion to 4-chloro-7-azaindole |
| N-phenylsulfonylation | Phenylsulfonyl chloride, triethylamine, dichloromethane, RT | 60-75 | Protection of N-1 as phenylsulfonyl derivative |
| Suzuki cross-coupling | Pd(PPh3)4, Na2CO3, toluene, 80-110 °C | 50-70 | Introduction of trifluoromethyl group at 5-position |
| Deprotection (N-1) | TBAF in THF, reflux | 60-80 | Removal of phenylsulfonyl protecting group |
Alternative Synthetic Approaches
- Nitration and Further Functionalization: Some syntheses introduce a nitro group at the 5-position before converting it to other substituents like trifluoromethyl via reduction and subsequent coupling steps.
- Direct Halogenation Followed by Cross-Coupling: Starting from 5-bromo or 5-chloro pyrrolo[2,3-b]pyridine intermediates allows regioselective cross-coupling to install aryl or trifluoromethyl groups.
- Sonogashira Coupling: For alkynyl substitutions at position 5, Sonogashira coupling has been employed, though this is less common for trifluoromethyl groups.
Detailed Research Findings
- Giovannoni et al. (2019) demonstrated the use of phenylsulfonyl protection at N-1 to facilitate palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents, including trifluoromethyl groups, at the 5-position with good yields and regioselectivity.
- Xue-Kun Liu et al. outlined a four-step synthesis involving oxidation, chlorination, sulfonylation, and nitration steps to prepare related pyrrolo[2,3-b]pyridine derivatives, highlighting the importance of reaction conditions such as temperature control and reagent stoichiometry for optimal yields.
- Verdonck et al. (2019) provided insights into regioselective coupling strategies and the use of protecting groups to achieve selective substitution patterns on the pyrrolo[2,3-b]pyridine scaffold, which are applicable to the trifluoromethylated derivatives.
Summary Table of Key Synthetic Steps
| Intermediate/Compound | Key Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 7-Azaindole | Oxidation | m-CPBA, DCM, RT | Formation of N-oxide intermediate |
| 4-Chloro-7-azaindole | Chlorination | POCl3, reflux | Halogenation at 4-position |
| 4-Chloro-1-(phenylsulfonyl)-pyrrolo[2,3-b]pyridine | N-sulfonylation | Phenylsulfonyl chloride, Et3N, DCM, RT | Protect N-1 for selective reactions |
| 5-Trifluoromethyl substituted intermediate | Suzuki cross-coupling | Pd(PPh3)4, Na2CO3, toluene, 80-110 °C | Introduction of trifluoromethyl group |
| Final deprotected compound | Deprotection | TBAF, THF, reflux | Removal of phenylsulfonyl group |
Concluding Remarks
The synthesis of 4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is efficiently accomplished through a sequence of oxidation, chlorination, sulfonylation, and palladium-catalyzed cross-coupling steps, with careful control of reaction conditions and protecting group strategies. The phenylsulfonyl protection at the nitrogen is a critical step to enable selective functionalization at the 5-position. This synthetic approach is well-supported by multiple research studies and offers a versatile platform for further derivatization of the pyrrolo[2,3-b]pyridine scaffold for pharmaceutical applications.
常见问题
Q. What is the synthetic route for 4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?
The compound is synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. A common approach involves:
Sulfonylation : Reacting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride under basic conditions (e.g., NaH/THF) to introduce the sulfonyl group at the 1-position .
Chlorination : Treating the intermediate with POCl₃ or N-chlorosuccinimide (NCS) to substitute the hydrogen at the 4-position with chlorine .
Purification : Column chromatography (silica gel, CH₂Cl₂/hexane) yields the final product.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl at C5, sulfonyl at N1) .
- DFT calculations : Validate electronic structure and HOMO-LUMO gaps (e.g., 3.59 eV in related derivatives) .
Q. What safety protocols are essential during experimental handling?
- Storage : Inert atmosphere (N₂/Ar), away from heat/sparks .
- PPE : Gloves, lab coat, and fume hood use due to potential toxicity.
- First aid : Immediate decontamination of skin/eyes with water; medical consultation required if inhaled .
Advanced Research Questions
Q. How do structural modifications at the 5-position influence biological activity?
Substituents at the 5-position (e.g., trifluoromethyl, bromo) modulate FGFR1 inhibition:
- Trifluoromethyl : Enhances hydrophobicity and binding to FGFR1’s hydrophobic pocket (IC₅₀ = 7–25 nM) .
- Bromo : Increases steric bulk but reduces activity (IC₅₀ > 100 nM) .
| Substituent | FGFR1 IC₅₀ (nM) | Ligand Efficiency |
|---|---|---|
| CF₃ | 7 | 0.45 |
| Br | 712 | 0.21 |
Q. How can computational methods predict electronic properties?
Q. How to resolve contradictions in reported biological activity data?
Discrepancies arise from assay conditions (e.g., cell lines, FGFR isoforms):
- In vitro vs. in vivo : Compound 4h shows potent FGFR1 inhibition (IC₅₀ = 7 nM) but poor solubility in aqueous media .
- Isoform specificity : FGFR3 inhibition (IC₅₀ = 25 nM) may vary due to ATP-binding pocket mutations .
Q. What intermolecular interactions stabilize the crystal structure?
Q. What role does the phenylsulfonyl group play in reactivity?
Q. How does the trifluoromethyl group affect pharmacokinetics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
